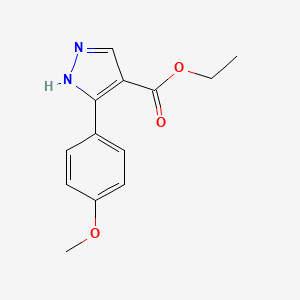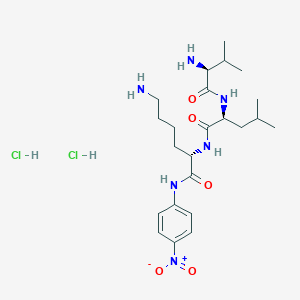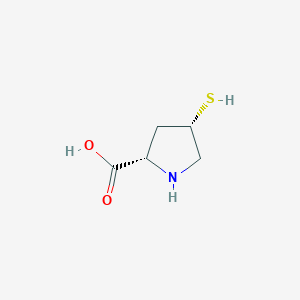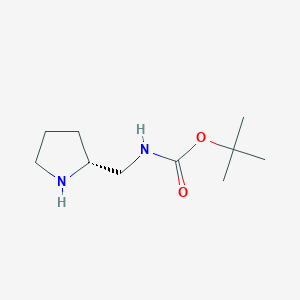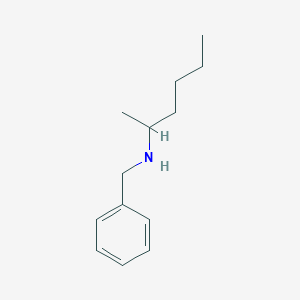
(2-Fluoro-4-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Fluoro-4-propoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are widely used in various fields due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols . They are often used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids can be synthesized through several methods, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents has been reported, which enables the synthesis of various aryl boronic acids in a straightforward manner .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-4-propoxyphenyl)boronic acid” is C9H12BFO3 . The molecular weight is 197.999 Da . The structure of boronic acids is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-propoxyphenyl)boronic acid”, can interact with various carbohydrates through a reversible covalent condensation pathway . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Physical And Chemical Properties Analysis
The molecular weight of “(2-Fluoro-4-propoxyphenyl)boronic acid” is 197.999 Da . The exact mass is 198.086349 Da . The average mass is also reported as 197.999 Da .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including “(2-Fluoro-4-propoxyphenyl)boronic acid”, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is utilized in various sensing applications, both in homogeneous assays and heterogeneous detection systems .
Recognition of Cis-Diol-Containing Species
Due to the unique property of boronic acids to form cyclic esters with 1,2- or 1,3-diols, they are used in materials designed for the specific recognition and detection of cis-diol-containing species. This is particularly useful in biosensors .
Molecular Recognition of Saccharides
Boronic acids are commonly used for the molecular recognition of mono- and polysaccharides. They serve as chemical receptors that can differentiate between saccharides, which are challenging due to their similarity in size and structure .
Synthesis of Allylic Alcohols
“(2-Fluoro-4-propoxyphenyl)boronic acid” can be a reactant in the diastereoselective synthesis of trisubstituted allylic alcohols through rhodium-catalyzed arylation processes .
Preparation of Anion Receptors
This compound is also used in the preparation of phenylboronic catechol esters, which show promise as anion receptors for polymer electrolytes .
Wirkmechanismus
Target of Action
The primary target of the compound (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The (2-Fluoro-4-propoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Fluoro-4-propoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is a relatively stable and readily prepared organoboron reagent . These properties likely contribute to its bioavailability in the context of chemical reactions.
Result of Action
The result of the action of (2-Fluoro-4-propoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of (2-Fluoro-4-propoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction, and thus the efficacy of the compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy under these conditions .
Zukünftige Richtungen
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(2-fluoro-4-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMQLEDSDCTPRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-propoxyphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


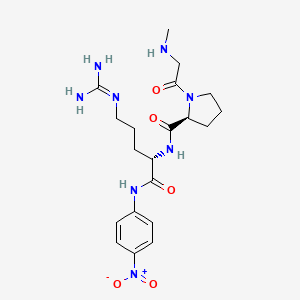
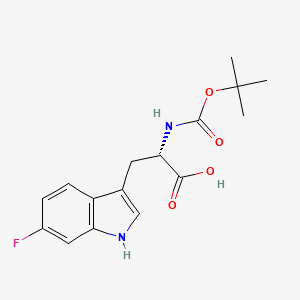


![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)
